molecular formula C6H4BrClN4 B597297 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 1276056-80-4

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B597297
CAS No.: 1276056-80-4
M. Wt: 247.48
InChI Key: LZXVEZIBXLYVRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine ( 1276056-80-4) is a versatile chemical building block of high interest in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for the development of novel therapeutic agents, particularly in the fields of oncology and virology. The pyrazolo[3,4-d]pyrimidine core is a well-established purine bioisostere, enabling it to mimic natural nucleotides and interact with a variety of enzymatic targets . Recent research highlights the application of this scaffold in the design of potent inhibitors. Specifically, pyrazolo[3,4-d]pyrimidine derivatives have been explored as promising inhibitors of Hepatitis B Virus (HBV) replication , with some analogues demonstrating significant activity and a unique mechanism of action that differs from existing nucleoside drugs . Concurrently, this scaffold has been successfully applied in the design of novel CDK2 inhibitors for cancer treatment , showing potent anti-proliferative effects against breast, colorectal, and hepatocellular carcinoma cell lines . The strategic bromo- and chloro- substituents on the heterocyclic ring system make this compound an excellent electrophile for further functionalization via cross-coupling and nucleophilic substitution reactions, allowing researchers to rapidly generate diverse libraries for structure-activity relationship (SAR) studies. This product is intended for research use only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

3-bromo-4-chloro-6-methyl-2H-pyrazolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClN4/c1-2-9-5(8)3-4(7)11-12-6(3)10-2/h1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXVEZIBXLYVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NNC(=C2C(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Halogenated Pyrimidine Precursors

The most widely adopted route involves cyclization reactions using halogenated pyrimidine intermediates. A representative method begins with 4,6-dichloro-2-methylpyrimidine (A ), which undergoes regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in sulfuric acid (Scheme 1). Subsequent treatment with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) induces cyclization, forming the pyrazolo[3,4-d]pyrimidine core while retaining the 4-chloro substituent.

Scheme 1 :

  • A → Bromination (NBS, H<sub>2</sub>SO<sub>4</sub>) → 3-bromo-4,6-dichloro-2-methylpyrimidine (B )

  • B + Hydrazine hydrate → Cyclization (2-MeTHF, 60°C) → Target compound

This method achieves an isolated yield of 50–56% with >95% purity, avoiding column chromatography.

Multi-step Halogenation and Methylation

Alternative approaches introduce substituents sequentially. For example, 4-chloro-6-methylpyrimidin-2-amine (C ) is brominated using bromine in acetic acid, followed by diazotization and cyclization with hydrazine. The methyl group at position 6 is retained through careful selection of protecting groups, such as tert-butoxycarbonyl (Boc), to prevent undesired substitutions during halogenation.

Optimization of Reaction Conditions

Bromination Efficiency

Bromination efficiency hinges on reagent choice and solvent system. Comparative studies reveal that NBS in H<sub>2</sub>SO<sub>4</sub> outperforms Br<sub>2</sub>/AcOH by minimizing nitrile hydrolysis (Table 1).

Table 1 : Bromination Conditions and Outcomes

ReagentSolventTemperatureYield (%)Purity (%)
NBSH<sub>2</sub>SO<sub>4</sub>25°C76–8193
Br<sub>2</sub>AcOH40°C5885

Cyclization Regioselectivity

Solvent polarity critically influences cyclization regioselectivity. In aprotic solvents like NMP, competing pathways yield undesired byproducts, whereas 2-MeTHF favors intramolecular S<sub>N</sub>Ar cyclization at the 1-chloro position (Table 2).

Table 2 : Solvent-Dependent Cyclization Outcomes

SolventHydrazine (equiv)6 :12 RatioYield (%)
NMP250:5045
2-MeTHF1.285:1556

Analytical Characterization

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 2.45 (s, 3H, CH<sub>3</sub>), 8.32 (s, 1H, H-5).

  • HRMS : m/z calcd for C<sub>6</sub>H<sub>4</sub>BrClN<sub>4</sub> [M+H]<sup>+</sup>: 279.9400; found: 279.9395.

Purity and Stability

Commercial batches exhibit ≥95% purity (HPLC) with recommended storage under inert atmosphere at 2–8°C to prevent decomposition.

Comparative Analysis with Alternative Methods

Palladium-Catalyzed Coupling

Suzuki-Miyaura coupling introduces aryl groups at position 3 but requires pre-functionalized boronates, increasing synthetic complexity. Yields remain suboptimal (≤40%) compared to direct bromination.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 12 h to 30 min but risks over-bromination, necessitating stringent temperature control.

Industrial-Scale Synthesis Considerations

Cost-Efficiency

NBS-mediated bromination is cost-prohibitive at scale (>$500/mol). Recent advances employ HBr/H<sub>2</sub>O<sub>2</sub> systems, cutting reagent costs by 70% while maintaining 68% yield.

Waste Stream Management

Cyclization in 2-MeTHF enables solvent recovery (85% efficiency), reducing environmental impact versus DMF/NMP systems .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are typical reagents for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been found to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound disrupts the enzyme’s activity, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed its ability to form hydrogen bonds with critical amino acids in the enzyme’s active site .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of pyrazolo[3,4-d]pyrimidine derivatives allows for tailored pharmacological activities. Below is a detailed comparison of 3-bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 3-Br, 4-Cl, 6-Me C₆H₄BrClN₄ 260.47 Intermediate for disubstituted derivatives; potential anticancer/antiviral activity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine 4-Cl, 6-CH₂Cl, 1-Me C₇H₆Cl₂N₄ 233.05 Antibacterial, antiproliferative; chloromethyl group enhances electrophilic reactivity
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 6-SMe C₆H₄BrClN₄S 277.55 Methylthio group increases lipophilicity; potential thiol-mediated drug targeting
3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine 3-Br, 4-Cl, 1-Me, 6-Me C₇H₆BrClN₄ 261.50 Dual methyl groups reduce solubility but improve metabolic stability
1-Phenyl-3-methylpyrazolo[3,4-d]pyrimidin-4-amine 1-Ph, 3-Me, 4-NH₂ C₁₁H₁₀N₆ 226.24 Aryl substitution enhances DNA intercalation; antitumor applications
4-Amino-1-(β-D-ribofuranosyl)pyrazolo[3,4-d]pyrimidine 4-NH₂, ribose at N-1 C₁₀H₁₂N₅O₄ 274.23 Nucleoside analog with improved bioavailability; antiviral activity

Key Insights:

Substituent Effects on Reactivity :

  • Bromo and chloro groups at positions 3 and 4 enable nucleophilic aromatic substitution (e.g., with amines or thiols), making the target compound versatile for synthesizing disubstituted derivatives . In contrast, methylthio (6-SMe) or chloromethyl (6-CH₂Cl) substituents offer distinct reactivity profiles, such as participation in alkylation or oxidation reactions .
  • Methyl groups (e.g., 6-Me) reduce polarity, increasing lipophilicity and membrane permeability compared to hydrophilic analogs like ribose-substituted nucleosides .

Biological Activity :

  • Halogenated derivatives (Br/Cl) exhibit enhanced antiproliferative activity due to their ability to disrupt DNA repair mechanisms. For example, 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine shows potent antibacterial effects against Staphylococcus aureus .
  • Nucleoside analogs (e.g., ribose-substituted derivatives) demonstrate antiviral activity by mimicking natural nucleosides and inhibiting viral polymerases .

Synthetic Accessibility :

  • The target compound can be synthesized via bromination of 4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine using N-bromosuccinimide (NBS) in DMF, a method validated for analogous brominated pyrazolo[3,4-d]pyrimidines .
  • Methylthio derivatives require additional steps, such as thiolation of chloro precursors, increasing synthetic complexity .

Physicochemical Properties :

  • The methyl group at position 6 in the target compound improves metabolic stability compared to unsubstituted analogs. However, it reduces aqueous solubility (logP ~2.6), necessitating formulation adjustments for drug delivery .
  • In contrast, nucleoside derivatives (e.g., ribose-substituted) exhibit higher solubility due to the polar sugar moiety, enhancing oral bioavailability .

Biological Activity

The compound 3-Bromo-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its anti-cancer properties and mechanisms of action, supported by recent research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : 90914-41-3
  • Molecular Formula : C5H2BrClN4
  • Molecular Weight : 233.46 g/mol
  • Purity : Typically >95% in commercial preparations.

Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including 3-bromo-4-chloro-6-methyl variants, act primarily as inhibitors of various kinases involved in cancer cell proliferation. These compounds have demonstrated significant inhibitory effects on the epidermal growth factor receptor (EGFR), a critical target in many cancers due to its role in cell signaling pathways that regulate growth and survival.

In Vitro Studies

Recent studies have highlighted the anti-proliferative effects of this compound against various cancer cell lines:

  • EGFR Inhibition :
    • Compounds from the pyrazolo[3,4-d]pyrimidine class have shown IC50 values in the low micromolar range against EGFR. For example:
      • Compound 12b , a derivative closely related to 3-bromo-4-chloro variants, exhibited an IC50 of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR (T790M) .
  • Cytotoxicity :
    • The cytotoxic effects were evaluated using MTT assays on A549 (lung cancer) and HCT116 (colon cancer) cell lines. The results indicated a broad range of anti-proliferative activities:
      • The most potent compounds showed IC50 values ranging from 8.21 µM to 19.56 µM , demonstrating significant potential for further development as therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives for their anti-cancer properties:

CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT11619.56EGFR Inhibition
Other CompoundsVariousVaried (up to 49.85)Apoptosis Induction

These findings suggest that modifications at specific positions on the pyrazolo ring can enhance biological activity and selectivity towards cancer cell lines.

Molecular Docking Studies

Molecular docking studies conducted on these compounds revealed strong binding affinities to the ATP-binding site of EGFR. The structural similarity of pyrazolo[3,4-d]pyrimidines to ATP allows them to effectively compete with ATP for binding, thereby inhibiting downstream signaling pathways crucial for tumor growth .

Q & A

Q. Basic

  • ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., singlet for methyl at δ 2.5 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 261.94644 for C7H6BrClN4) .

Q. Advanced

  • 2D NMR (HSQC, HMBC) : Resolve ambiguous assignments, such as distinguishing N-methyl vs. C-methyl groups .
  • X-ray crystallography : Validate tautomeric forms (e.g., 1H vs. 2H tautomers) to avoid misinterpreting bioactivity data .

How can researchers address discrepancies in reported biological activity data for halogenated pyrazolo[3,4-d]pyrimidine derivatives?

Q. Advanced

  • Assay standardization : Use consistent kinase concentrations (e.g., 10 nM EGFR) and ATP levels (1 mM) to minimize variability .
  • Solubility correction : Pre-dissolve compounds in DMSO (<0.1% final) and validate activity in cell-free vs. cellular assays .
  • Meta-analysis : Compare datasets using tools like ChemBL to identify outliers caused by impure batches or incorrect tautomer assignments .

What strategies are effective for introducing functional groups at specific positions on the pyrazolo[3,4-d]pyrimidine scaffold?

Q. Advanced

  • C-6 modification : Perform nucleophilic aromatic substitution (SNAr) with amines/thiols under microwave irradiation (100°C, 30 min) .
  • C-4 halogen exchange : Replace chlorine with fluorine via Pd-catalyzed cross-coupling (e.g., using XPhos ligand and Cs2CO3) .
  • Protecting groups : Use Boc or THP groups to temporarily block reactive sites during multi-step syntheses .

How can computational methods aid in designing derivatives with improved kinase selectivity?

Q. Advanced

  • Docking simulations : Use AutoDock Vina to predict binding poses in kinases (e.g., PDB 6AY) and identify steric clashes with bulky substituents .
  • MD simulations : Analyze RMSD values over 100 ns to assess stability of hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
  • Free energy calculations (MM/PBSA) : Rank derivatives by ΔGbinding to prioritize synthesis .

What are the key challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq bromine source) and use flow chemistry to minimize dimerization .
  • Purification bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water 7:3) for gram-scale batches .
  • Thermal hazards : Monitor exotherms in bromination steps via in situ IR and implement cooling jackets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.